3-(1H-Imidazol-1-yl)benzaldehyde
Overview
Description
“3-(1H-Imidazol-1-yl)benzaldehyde” is a chemical compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 . The compound is in liquid form at ambient temperature .
Molecular Structure Analysis
The InChI code for “3-(1H-Imidazol-1-yl)benzaldehyde” is 1S/C11H10N2O/c14-8-11-3-1-2-10(6-11)7-13-5-4-12-9-13/h1-6,8-9H,7H2 . This indicates the specific arrangement of atoms in the molecule.
Chemical Reactions Analysis
While there is a lack of specific information on the chemical reactions involving “3-(1H-Imidazol-1-yl)benzaldehyde”, imidazole compounds in general are known for their broad range of chemical reactivity .
Physical And Chemical Properties Analysis
“3-(1H-Imidazol-1-yl)benzaldehyde” is a liquid at ambient temperature .
Scientific Research Applications
Antifungal Applications
Imidazole-containing chalcones, which can be synthesized using 3-(1H-Imidazol-1-yl)benzaldehyde, have been shown to be strongly effective against Aspergillus fumigatus , the causative agent for the disease pulmonary aspergillosis . This novel compound is suitable for anti-aspergillus activity study .
Synthesis of Novel Compounds
The Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded the novel compound (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one .
Synthesis of Imidazole Derivatives
Imidazole derivatives were obtained from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and 4-hydroxy benzaldehyde/4-bromo benzaldehyde/4-methoxy benzaldehyde/2,4-dichloro benzaldehyde . These compounds were characterized by Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) spectroscopic methods .
Biological Activities
The newly synthesized imidazole derivatives were tested against the enzyme acetylcholinesterase, antibacterial and leishmanicidal activities . The docking study was performed for compounds with high acetylcholinesterase inhibitory activity to determine possible interactions against human acetylcholinesterase by in silico analysis .
Regiocontrolled Synthesis of Substituted Imidazoles
3-(1H-Imidazol-1-yl)benzaldehyde can be used in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Synthesis of Biotin and Histidine
Imidazole is found in the structure of biotin, which is among the B group vitamins, in histidine, which is a semi-exogenous amino acid . Therefore, 3-(1H-Imidazol-1-yl)benzaldehyde can potentially be used in the synthesis of these compounds .
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation and serious eye damage or eye irritation. It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .
Future Directions
Imidazole compounds, including “3-(1H-Imidazol-1-yl)benzaldehyde”, have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, future research may focus on exploring the potential applications of these compounds in various fields, including pharmaceuticals, agrochemicals, and other areas of chemistry .
Mechanism of Action
Target of Action
3-(1H-Imidazol-1-yl)benzaldehyde is a compound with an imidazole ring, which is a key component in many functional molecules used in a variety of applications . .
Mode of Action
Imidazole derivatives are known to interact with various targets, but the specific interactions of this compound need further investigation .
Biochemical Pathways
Imidazole compounds are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some imidazole derivatives have shown anti-Candida activity, suggesting potential antimicrobial effects . .
properties
IUPAC Name |
3-imidazol-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-7-9-2-1-3-10(6-9)12-5-4-11-8-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTQCZGDVDTRDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576321 | |
Record name | 3-(1H-Imidazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Imidazol-1-yl)benzaldehyde | |
CAS RN |
127404-22-2 | |
Record name | 3-(1H-Imidazol-1-yl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127404-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Imidazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50576321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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